
赤色2号
説明
Synthesis Analysis
The synthesis of erythrosine sodium involves complex chemical reactions, often starting with the base compound and undergoing various steps to achieve the final dye. While specific synthesis pathways for erythrosine sodium are not detailed in the provided studies, the synthesis of related compounds, such as D-erythro-sphingosine, involves key transformations like regioselective opening and cross-metathesis, indicating the intricate processes involved in creating such compounds (Torssell & Somfai, 2004).
Molecular Structure Analysis
The molecular structure of erythrosine sodium is characterized by its xanthene backbone, which is crucial for its coloring properties. The presence of iodine atoms within its structure distinguishes erythrosine from other dyes, such as sodium fluorescein, affecting its toxicity and chemical behavior (Yankell & Loux, 1977). This structural aspect is critical for its function and interactions with other molecules.
Chemical Reactions and Properties
Erythrosine's chemical properties are influenced by its molecular structure. Studies on its adsorption using materials like hen feathers and waste materials indicate its affinity for various substrates, highlighting its chemical reactivity and potential for removal from wastewater (Gupta et al., 2006). These studies reflect on erythrosine's environmental impact and the methods for its mitigation.
Physical Properties Analysis
The physical properties of erythrosine sodium, such as solubility and color stability, are essential for its application in various industries. The interaction of erythrosine with polymers like polyvinylpyrrolidone (PVP) affects its stability and solubility, which is crucial for its use in pharmaceutical formulations (Anderson & Boyce, 1969).
Chemical Properties Analysis
The chemical behavior of erythrosine sodium in different environments, including its protolytic and tautomeric equilibria, is significant for its effectiveness as a dye. Understanding these chemical properties allows for the optimization of erythrosine sodium in various applications, ensuring its desired performance in products (Freitas et al., 2020).
科学的研究の応用
食用色素
赤色2号は、鮮やかなピンクの色調のため、食用色素として広く使用されています。 キャンディー、アイスキャンディー、ケーキデコレーションジェルなど、さまざまな食品に色を付けています 。広く使用されているにもかかわらず、その用途は規制当局の承認を受けており、国によって異なります。
生物染色
微生物学および組織学では、赤色2号は生物染色として機能します。 顕微鏡下で細胞成分を可視化するのに役立ち、特定の生体分子に結合することで、細胞構造の同定と研究を支援します 。
歯垢判定剤
歯科では、赤色2号は歯垢判定剤として使用されています。 口に塗布すると、歯垢に結合して染色し、可視化されます。 この用途は、歯科医と患者がより徹底的な清掃が必要な領域を特定するのに役立ちます 。
造影剤
赤色2号は、医療画像診断で造影剤として使用されます。 ヨウ素含有量が高いため、X線を吸収し、画像診断にコントラストを提供します。これは、特定の病気を診断するために不可欠な場合があります 。
写真フィルム
この化合物は、オルソクロマティック写真フィルムの増感剤として機能します。 光の感度、特にスペクトル中の緑色の領域の感度を高め、白黒写真でより良いコントラストを得るために不可欠です 。
光レドックス触媒
有機化学の分野では、赤色2号は可視光光レドックス触媒として使用されています。 可視光下で化学反応を促進し、合成に対してより持続可能でエネルギー効率の高いアプローチを提供します 。
印刷インキ
赤色2号の用途は印刷業界にも及び、印刷インキに使用されています。 鮮やかな色とさまざまな条件下での安定性により、鮮やかで持続的な画像を印刷するのに適しています 。
食品安全および規制に関する研究
赤色2号の安全性と規制面に関して、重要な研究が行われています。 代謝運命、潜在的な健康への影響、規制状況に焦点を当てた研究は、消費者安全を確保するために不可欠です 。
作用機序
Target of Action
Erythrosine Sodium, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring
Mode of Action
It is known that it is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .
Biochemical Pathways
It is known that it is used as a food coloring, printing ink, biological stain, dental plaque disclosing agent, radiopaque medium, sensitizer for orthochromatic photographic films, and visible light photoredox catalyst .
Result of Action
A study conducted in 1990 concluded that chronic ingestion of erythrosine may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by thyroid stimulating hormone (tsh) .
Action Environment
The action, efficacy, and stability of Erythrosine Sodium can be influenced by various environmental factors. For instance, it is subject to photodegradation . Furthermore, its use is regulated differently in various countries. For example, it is banned as a food additive in the European Union, Japan, China, the United Kingdom, Australia, and New Zealand . S. without any restriction .
特性
IUPAC Name |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNWAYUJNWZRM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6I4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015598 | |
| Record name | Erythrosine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
568-63-8, 16423-68-0 | |
| Record name | Erythrosine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythrosin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROSINE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TL7LH93FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Erythrosine sodium impact the stability of pharmaceuticals, specifically phenylbutazone?
A: Research indicates that Erythrosine sodium can negatively affect the stability of certain drugs, notably phenylbutazone. When exposed to light, Erythrosine sodium degrades phenylbutazone, likely through a process involving singlet oxygen generated by the light-excited dye. [] This degradation can significantly impact quality control procedures, such as dissolution rate testing, leading to unexpected results. []
Q2: Is Erythrosine sodium a suitable colorant for tablets containing phenylbutazone?
A: Given its photodegradative effect on phenylbutazone, Erythrosine sodium is not an ideal colorant for tablets containing this drug. [] Alternative coloring agents with better compatibility should be considered to ensure product stability and accurate quality control testing.
Q3: Does Erythrosine sodium affect the stability of other colorants used in pharmaceutical formulations?
A: Interestingly, research suggests that Erythrosine sodium exhibits a lower photostability compared to FD&C Yellow No. 6 and FD&C Blue No. 1. [] This finding suggests that Erythrosine sodium might be more susceptible to fading under light exposure compared to these other colorants.
Q4: Are there methods to improve the light stability of pharmaceutical colorants like Erythrosine sodium?
A: Yes, incorporating sunscreening agents into tablet coatings can enhance the photostability of colorants. Studies have shown that sunscreening agents like benzocaine offer significant protection against the fading of FD&C Yellow No. 6, a dye with higher photostability than Erythrosine sodium. [] This approach could potentially improve the light stability of Erythrosine sodium as well.
Q5: Beyond its use as a colorant, are there other applications for Erythrosine sodium in analytical chemistry?
A: Yes, Erythrosine sodium can function as a fluorescence probe in analytical techniques. It has been employed in fluorescence quenching methods for protein determination, utilizing hydroxypropyl-beta-cyclodextrin as a sensitizer. [] This application highlights the versatility of Erythrosine sodium beyond its role as a color additive.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



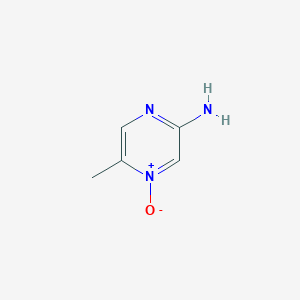

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
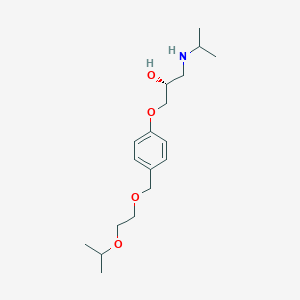
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
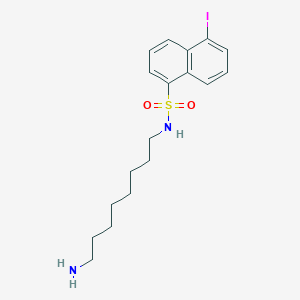
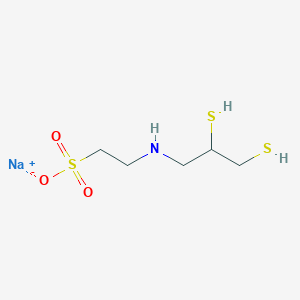
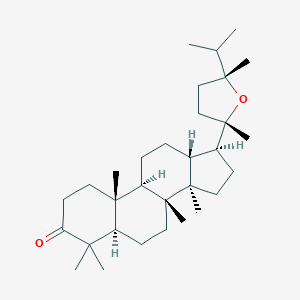



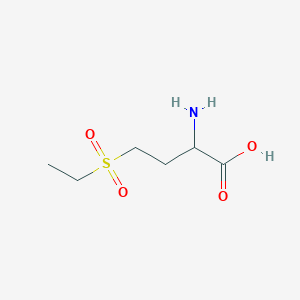

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)